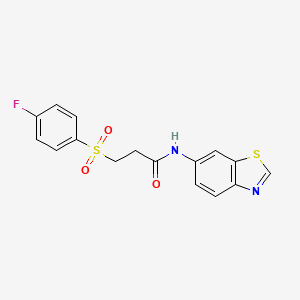

N-(1,3-benzothiazol-6-yl)-3-(4-fluorobenzenesulfonyl)propanamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-3-(4-fluorophenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3S2/c17-11-1-4-13(5-2-11)24(21,22)8-7-16(20)19-12-3-6-14-15(9-12)23-10-18-14/h1-6,9-10H,7-8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRALFHOKNWDFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)N=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-benzothiazol-6-yl)-3-(4-fluorobenzenesulfonyl)propanamide” typically involves multi-step organic reactions:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate electrophile.

Introduction of Fluorobenzene Sulfonyl Group: The fluorobenzene sulfonyl group can be introduced via sulfonylation of a fluorobenzene derivative using sulfonyl chloride in the presence of a base.

Coupling with Propanamide: The final step involves coupling the benzothiazole derivative with the fluorobenzene sulfonyl derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

Substitution: Electrophilic aromatic substitution reactions could occur on the benzothiazole or fluorobenzene rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions involving strong acids or bases, such as sulfuric acid or sodium hydroxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring could yield sulfoxides or sulfones, while reduction of the sulfonyl group could yield thiols or sulfides.

Scientific Research Applications

“N-(1,3-benzothiazol-6-yl)-3-(4-fluorobenzenesulfonyl)propanamide” may have applications in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Possible therapeutic applications due to its structural features.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(1,3-benzothiazol-6-yl)-3-(4-fluorobenzenesulfonyl)propanamide with compounds sharing core structural motifs or functional groups, as derived from the evidence.

Table 1: Structural and Functional Comparisons

Key Observations

Core Heterocyclic Systems The benzothiazole core in the target compound distinguishes it from benzimidazole-based analogs (e.g., compound in ). In contrast, compounds with hydroxamic acid termini (e.g., ) exhibit distinct chelating properties, favoring antioxidant or metalloenzyme modulation, unlike the sulfonamide group in the target molecule.

Substituent Effects

- The 4-fluorobenzenesulfonyl group in the target compound contrasts with 4-hydroxyphenyl () and 4-chlorophenyl () substituents. Fluorine’s electronegativity may enhance membrane permeability and metabolic stability compared to hydroxyl or chlorine groups.

- The propanamide linker is a common feature across analogs, suggesting its role in maintaining conformational flexibility for target engagement. For example, GLUT4 inhibitors () utilize this linker to bridge aromatic and heterocyclic moieties.

Biological Targets Carbonic anhydrase inhibitors () often rely on sulfonamide or sulfamoyl groups for zinc coordination in the enzyme’s active site. The target compound’s benzenesulfonyl group may exhibit similar binding but with reduced potency due to the absence of a direct zinc-binding sulfamoyl (-SO₂NH₂) group. GLUT4-binding compounds () share the 4-fluorophenyl motif, implying that the fluorine atom’s hydrophobic and steric effects are critical for transporter inhibition. However, the benzothiazole core in the target may confer selectivity over pyridine or quinoline-based analogs.

Biological Activity

N-(1,3-benzothiazol-6-yl)-3-(4-fluorobenzenesulfonyl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a benzothiazole moiety linked to a sulfonamide group, which is known for its diverse biological activities. The general formula can be represented as follows:

- Molecular Formula : C₁₅H₁₂N₂O₃S

- Molecular Weight : 332.4 g/mol

Biological Activity Overview

This compound exhibits a range of biological activities, primarily attributed to its ability to interact with various biological targets. The following sections detail specific activities and mechanisms.

1. Antimicrobial Activity

Compounds containing the benzothiazole scaffold have been widely studied for their antimicrobial properties. Research indicates that modifications to the benzothiazole ring can enhance potency against bacterial strains. For instance, derivatives of benzothiazoles have shown significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Moderate | E. coli, Staphylococcus aureus |

2. Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

- Mechanism : The compound acts as a pseudo-irreversible inhibitor, forming a stable complex with the enzyme.

- Comparative Activity : Some derivatives have shown up to tenfold greater inhibitory activity than standard drugs like rivastigmine .

3. Anticancer Properties

The benzothiazole moiety is also linked to anticancer activity. Studies suggest that compounds with this structure can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | Apoptosis induction |

| MCF-7 (breast cancer) | 7.5 | Cell cycle arrest |

Case Study 1: AChE Inhibition

A study evaluated several derivatives of benzothiazole for their AChE inhibitory activity. This compound was among the most potent inhibitors identified, demonstrating significant potential for therapeutic applications in Alzheimer's disease .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, this compound was tested against various bacterial strains. Results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for further development in antibacterial therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.